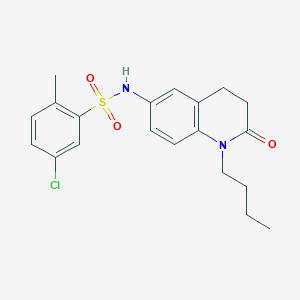![molecular formula C23H16FN3O4S B2451121 methyl 5-(((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 887215-18-1](/img/structure/B2451121.png)
methyl 5-(((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several interesting functional groups. The indole group is a common structure in many biologically active compounds . It’s also worth noting that the compound contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen. The sulfur atom in the thioether group could potentially be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and furan rings are aromatic, which means they have a stable, ring-like structure with delocalized electrons .Scientific Research Applications
Synthetic Methodologies
A transition-metal-free decarboxylative fluorination technique for electron-rich five-membered heteroaromatics, including furan derivatives, has been developed, showcasing an efficient method to synthesize fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals (Yuan, Yao, & Tang, 2017). Additionally, the preparation and structural analysis of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid highlight the potential of such compounds as antimycobacterial agents (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).
Antimicrobial Activity
The synthesis and biological evaluation of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have shown significant cytotoxicity against cancer cell lines and antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as therapeutic agents (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Construction of Complex Heterocyclic Structures
Research into the reactions of 3-arylmethylidenefuran-2(3H)-ones with binucleophilic reagents has led to the synthesis of new biologically active compounds containing pyrimidine and pyridazine structural fragments. These findings are crucial for the development of new pharmaceuticals and agrochemicals, showcasing the versatility of furan derivatives in synthesizing complex heterocycles (Aniskova, Grinev, & Yegorova, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 5-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O4S/c1-30-22(29)18-11-10-13(31-18)12-32-23-26-19-14-6-2-4-8-16(14)25-20(19)21(28)27(23)17-9-5-3-7-15(17)24/h2-11,25H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJKNQARBPFXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-morpholinopyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2451039.png)
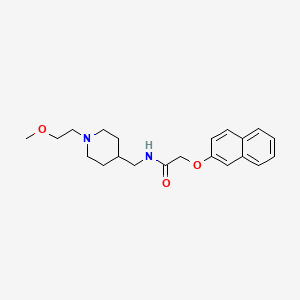
![Spiro[azetidine-2,2'-adamantane]](/img/structure/B2451043.png)
![6-(2-methoxyethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451045.png)
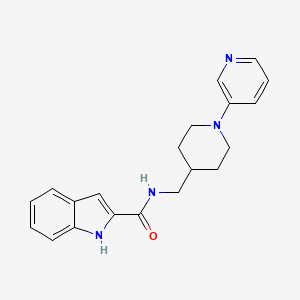
![5-[(2-chlorophenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2451048.png)
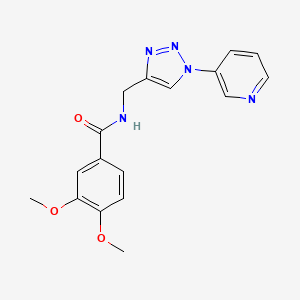
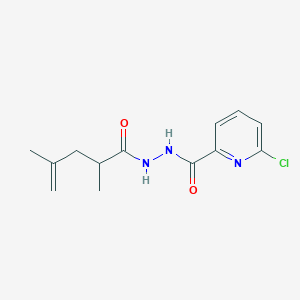

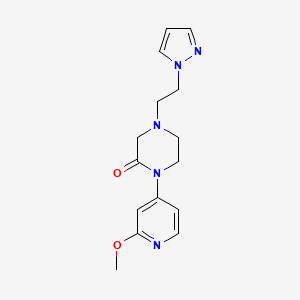

![4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2451059.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2451060.png)
